tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Overview
Description
“tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C11H11Cl2N3O2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(16)8(12)15-9(13)14-6/h4-5H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.15 . It has a density of 1.45±0.1 g/cm3 and is stored under inert gas at 2-8°C . It is harmful by inhalation, in contact with skin, and if swallowed .Scientific Research Applications
Chemical Interaction Studies
- Interaction with Glycine Esters : Research by Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate. This study highlighted the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which could lead to potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Novel Compounds
- Creation of Pyrrolo[2,3-d]pyrimidine Nucleosides : Girgis et al. (1990) synthesized several N-5 ribofuranosyl-2,4-disubstituted pyrrolo[3,2-d]pyrimidine nucleosides. This research provided a method for creating adenosine, inosine, and guanosine analogs using tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (Girgis, Robins, & Cottam, 1990).
Advancements in Organic Chemistry
- Nitrile Anion Cyclization : Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method utilized tert-butyl compounds to achieve high yields and purity in creating chiral pyrrolidine derivatives (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Enabling Fluorinated Pyrrolopyridines Synthesis
- Synthesis of Fluorinated Nucleosides : Iaroshenko et al. (2009) conducted a study on synthesizing novel ADAs and IMPDH inhibitors, where reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3--bielectrophiles were studied. This enabled the development of an efficient approach to fluorinated pyrrolo[2,3-b]pyridines (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).
Development of Pharmaceutical Intermediates
- Synthesis of Potent Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) detailed a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrating the role of tert-butyl compounds in pharmaceutical research (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 2,4-dichloropyrrolo[3,2-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(16)8(12)15-9(13)14-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVURGSYPAAJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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